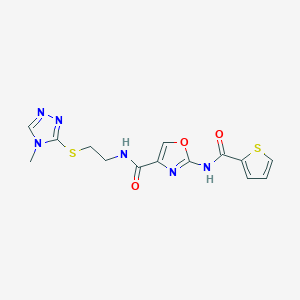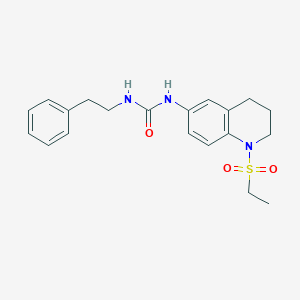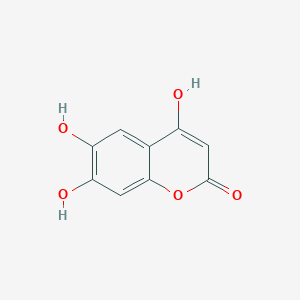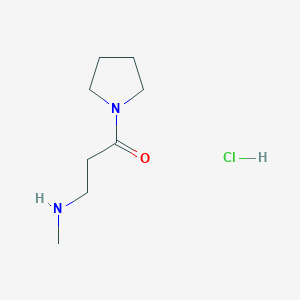![molecular formula C18H24N2O5 B2558442 8-azaspido[4.5]décan-8-yl(6-((tétrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)méthanone, 1,4-dioxa- CAS No. 2034362-05-3](/img/structure/B2558442.png)
8-azaspido[4.5]décan-8-yl(6-((tétrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)méthanone, 1,4-dioxa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a complex organic compound characterized by its unique structural motifs that include spiro, azaspiro, and pyridine moieties. This compound is of significant interest due to its potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
Intermédiaires de synthèse organique
Ce composé sert d'intermédiaire dans la synthèse de diverses molécules organiques. Sa structure est propice à la formation de composés spirocycliques et hétérocycliques, qui sont répandus dans de nombreux produits pharmaceutiques . La présence à la fois de groupes fonctionnels éther et cétone permet des réactions chimiques diverses, ce qui en fait un bloc de construction polyvalent en synthèse organique.
Chimie médicinale
En chimie médicinale, le squelette du composé est utilisé pour créer de nouveaux agents thérapeutiques. Sa nature spirocyclique peut conférer une stabilité conformationnelle importante aux médicaments résultants, ce qui peut conduire à une affinité de liaison et une sélectivité accrues pour les cibles biologiques .
Science des matériaux
Les composés spirocycliques comme celui-ci sont étudiés pour leurs applications potentielles en science des matériaux. Ils peuvent être utilisés pour développer de nouveaux polymères aux propriétés uniques, telles qu'une résistance ou une flexibilité accrues, ce qui pourrait être bénéfique dans la création de matériaux de pointe pour diverses industries .
Catalyse
La structure du composé peut être modifiée pour former des catalyseurs qui facilitent une gamme de réactions chimiques. Ces catalyseurs peuvent être conçus pour améliorer l'efficacité des processus réactionnels, réduire la consommation d'énergie et augmenter le rendement des produits désirés .
Recherche biochimique
En recherche biochimique, ce composé pourrait être utilisé comme un échafaudage pour développer des sondes ou des inhibiteurs qui interagissent avec des enzymes ou des récepteurs. Cette application est particulièrement pertinente dans l'étude des maladies et la découverte de nouvelles cibles médicamenteuses .
Chimie agricole
Les dérivés du composé peuvent trouver des applications en chimie agricole, où ils pourraient être utilisés pour synthétiser de nouveaux pesticides ou herbicides. Le but serait de créer des composés plus efficaces et plus respectueux de l'environnement que les options actuelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone generally involves multi-step synthetic processes. These processes might typically start with the construction of the azaspiro skeleton, followed by the introduction of the dioxa bridge and the pyridinyl methanone side chain. Standard synthetic procedures include nucleophilic substitution, cyclization reactions, and protection-deprotection sequences. Typical reagents might include alkyl halides, pyridine derivatives, and protecting groups like tetrahydropyranyl ethers.
Industrial Production Methods
Industrial-scale production often adopts more streamlined and cost-effective routes, incorporating catalytic methods to enhance yields and reaction efficiency. High-throughput synthesis techniques and continuous flow chemistry are also increasingly employed to optimize the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone can undergo various chemical reactions, such as:
Oxidation: The compound might be oxidized under specific conditions to yield various oxidation products.
Reduction: Reductive transformations can be utilized to modify functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the pyridine ring or other reactive sites.
Common Reagents and Conditions
Typical reagents include strong oxidizers (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions vary widely depending on the desired transformation, including temperature, solvent, and time.
Major Products
The major products from these reactions depend on the specific conditions and reag
Propriétés
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[6-(oxan-4-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c21-17(20-7-5-18(6-8-20)23-11-12-24-18)14-1-2-16(19-13-14)25-15-3-9-22-10-4-15/h1-2,13,15H,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLFTBZWPVESHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(butan-2-yl)-3-(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2558363.png)

![N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2558367.png)
![2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2558368.png)
![2-{[2-(4-FLUOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B2558370.png)

![Bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2558374.png)


![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558381.png)
![3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2558382.png)
